2-[(2E)-2-[[20-[(Z)-[1-(dicyanomethylidene)-5,6-dimethyl-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5,6-dimethyl-3-oxoinden-1-ylidene]propanedinitrile
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Overview
Description
The compound “2-[(2E)-2-[[20-[(Z)-[1-(dicyanomethylidene)-5,6-dimethyl-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[139003,1304,1106,10016,23018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5,6-dimethyl-3-oxoinden-1-ylidene]propanedinitrile” is a highly complex organic molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule likely involves multiple steps, including the formation of the core structure, functional group modifications, and final assembly. Typical reactions might include:
Aldol Condensation: To form the core structure.
Nitrile Formation: Using reagents like cyanogen bromide.
Aromatic Substitution: To introduce hexylphenyl groups.
Industrial Production Methods
Industrial production would require optimization of these steps for scalability, including:
Catalysis: Using catalysts to increase yield and reduce reaction time.
Purification: Techniques like chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various reactions, including:
Oxidation: To form oxo groups.
Reduction: To modify nitrile groups.
Substitution: Aromatic substitution to introduce or modify functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate.
Reducing Agents: Like lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products would depend on the specific reactions and conditions but could include modified versions of the original compound with different functional groups.
Scientific Research Applications
Chemistry
Organic Synthesis: As a building block for more complex molecules.
Catalysis: Potential use as a catalyst in organic reactions.
Biology
Biomolecular Probes: Due to its unique structure, it could be used in studying biological pathways.
Medicine
Drug Development: Potential as a lead compound for new pharmaceuticals.
Industry
Materials Science: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its interactions with molecular targets. Potential pathways could include:
Enzyme Inhibition: Binding to active sites of enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate biological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-[[20-[(Z)-[1-(dicyanomethylidene)-5,6-dimethyl-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5,6-dimethyl-3-oxoinden-1-ylidene]propanedinitrile
- Other Indene Derivatives : Compounds with similar core structures but different functional groups.
Biological Activity
The compound 2-[(2E)-2-[[20-[(Z)-[1-(dicyanomethylidene)-5,6-dimethyl-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5,6-dimethyl-3-oxoinden-1-ylidene]propanedinitrile is a complex organic molecule notable for its intricate structure and potential biological applications. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
This compound features:
- A dicyanomethylidene moiety.
- A tetrathiaheptacyclo framework contributing to unique electronic properties.
The molecular formula is C94H78N4O2S4 with a molecular weight of approximately 1499.9 g/mol.
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts:
1. Antioxidant Properties
Research indicates that compounds with similar structural motifs exhibit significant antioxidant activity. The presence of multiple functional groups may enhance the ability to scavenge free radicals.
2. Anticancer Activity
Studies have shown that derivatives of dicyanomethylidene compounds can inhibit cancer cell proliferation:
- Case Study : A derivative similar to this compound demonstrated cytotoxic effects on various cancer cell lines (e.g., MCF-7 breast cancer cells) in vitro.
3. Photophysical Properties
Due to its complex structure:
- The compound exhibits promising photophysical properties which may be leveraged in photodynamic therapy (PDT) for cancer treatment.
Research Findings
A summary of key research findings related to the biological activity of this compound includes:
The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:
- Cellular Uptake : The large polycyclic structure may facilitate cellular uptake.
- Reactive Oxygen Species (ROS) Generation : Potentially leading to apoptosis in cancer cells.
Future Directions
Further research is needed to fully elucidate the biological mechanisms and therapeutic potential of this compound:
- In Vivo Studies : To assess the efficacy and safety profile in animal models.
- Mechanistic Studies : To understand how structural variations affect biological activity.
- Synthesis of Analogues : To explore a broader range of biological activities and optimize properties.
Properties
Molecular Formula |
C98H90N4O2S4 |
---|---|
Molecular Weight |
1484.1 g/mol |
IUPAC Name |
2-[(2E)-2-[[20-[(Z)-[1-(dicyanomethylidene)-5,6-dimethyl-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5,6-dimethyl-3-oxoinden-1-ylidene]propanedinitrile |
InChI |
InChI=1S/C98H90N4O2S4/c1-9-13-17-21-25-63-29-37-69(38-30-63)97(70-39-31-64(32-40-70)26-22-18-14-10-2)83-53-80-84(54-79(83)93-89(97)95-85(107-93)51-73(105-95)49-81-87(67(55-99)56-100)75-45-59(5)61(7)47-77(75)91(81)103)98(71-41-33-65(34-42-71)27-23-19-15-11-3,72-43-35-66(36-44-72)28-24-20-16-12-4)90-94(80)108-86-52-74(106-96(86)90)50-82-88(68(57-101)58-102)76-46-60(6)62(8)48-78(76)92(82)104/h29-54H,9-28H2,1-8H3/b81-49-,82-50+ |
InChI Key |
CJZPUZYWUPJTPK-ZEWDYYMYSA-N |
Isomeric SMILES |
CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)/C=C/7\C(=C(C#N)C#N)C8=C(C7=O)C=C(C(=C8)C)C)C(C9=C4SC1=C9SC(=C1)/C=C\1/C(=C(C#N)C#N)C2=C(C1=O)C=C(C(=C2)C)C)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)C=C7C(=C(C#N)C#N)C8=C(C7=O)C=C(C(=C8)C)C)C(C9=C4SC1=C9SC(=C1)C=C1C(=C(C#N)C#N)C2=C(C1=O)C=C(C(=C2)C)C)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC |
Origin of Product |
United States |
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